N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16774544
InChI: InChI=1S/C9H12N2OS.ClH/c12-9(8-2-1-5-13-8)11-7-3-4-10-6-7;/h1-2,5,7,10H,3-4,6H2,(H,11,12);1H
SMILES:
Molecular Formula: C9H13ClN2OS
Molecular Weight: 232.73 g/mol

N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride

CAS No.:

Cat. No.: VC16774544

Molecular Formula: C9H13ClN2OS

Molecular Weight: 232.73 g/mol

* For research use only. Not for human or veterinary use.

N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride -

Specification

Molecular Formula C9H13ClN2OS
Molecular Weight 232.73 g/mol
IUPAC Name N-pyrrolidin-3-ylthiophene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C9H12N2OS.ClH/c12-9(8-2-1-5-13-8)11-7-3-4-10-6-7;/h1-2,5,7,10H,3-4,6H2,(H,11,12);1H
Standard InChI Key DCHAUTWJURPXGA-UHFFFAOYSA-N
Canonical SMILES C1CNCC1NC(=O)C2=CC=CS2.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a thiophene-2-carboxamide core substituted at the amide nitrogen with a pyrrolidin-3-yl group, stabilized as a hydrochloride salt. Key structural attributes include:

Table 1: Molecular characteristics of N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride

PropertyValue
IUPAC NameN-pyrrolidin-3-ylthiophene-2-carboxamide hydrochloride
Canonical SMILESC1CNCC1NC(=O)C2=CC=CS2.Cl
XLogP3-AA1.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count3
Topological Polar Surface Area66.8 Ų

The pyrrolidine ring adopts a puckered conformation, with the protonated amine enhancing water solubility (23.4 mg/mL at 25°C). Thiophene's aromaticity contributes to π-π stacking interactions with biological targets, while the carboxamide group facilitates hydrogen bonding .

Spectroscopic Profiles

  • ¹H NMR (400 MHz, D₂O): δ 7.68 (dd, J=5.1 Hz, 1H, Th-H), 7.32 (d, J=3.4 Hz, 1H, Th-H), 6.98 (dd, J=5.1, 3.4 Hz, 1H, Th-H), 4.12 (m, 1H, Pyrrolidine-H), 3.45–3.21 (m, 4H, Pyrrolidine-H), 2.89 (m, 2H, Pyrrolidine-H).

  • IR (KBr): 3421 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide I), 1543 cm⁻¹ (C-N amide II), 692 cm⁻¹ (C-S thiophene).

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence:

Key purification steps:

  • Silica gel chromatography (EtOAc/MeOH 9:1) removes unreacted amine

  • Recrystallization from ethanol/ether (1:3) enhances purity to >98% (HPLC)

Alternative Synthetic Strategies

Recent advances adapted from related pyrrolidine-thiophene systems suggest potential for:

  • C-H activation arylation: Rhodium-catalyzed functionalization of pyrrolidine precursors, enabling late-stage diversification .

  • Solid-phase synthesis: Immobilization via Rink amide resin for parallel library generation (theoretical yield: 72–89%) .

Biological Activity and Mechanism

Antiproliferative Effects

In vitro screening against NCI-60 cancer cell lines revealed notable activity:

Table 2: Anticancer activity profile

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-7 (breast)4.2 ± 0.38.9
A549 (lung)5.8 ± 0.66.4
PC-3 (prostate)3.9 ± 0.29.7

Mechanistic studies indicate dual inhibition of:

  • Poly(ADP-ribose) polymerase-1 (PARP-1): Disruption of DNA repair via competitive binding at the NAD⁺ site (Kᵢ=127 nM).

  • Aurora kinase B: Suppression of mitotic progression through ATP-binding domain interaction (IC₅₀=380 nM).

Neurological Activity

Structural analogs demonstrate NMDA receptor antagonism (GluN1/GluN2A IC₅₀=200 nM) , suggesting potential cross-reactivity. Molecular docking predicts:

  • 2.1 Å hydrogen bond between carboxamide and GluN1 Thr592

  • π-cation interaction between thiophene and Arg755

Future Research Directions

  • Metabolic profiling: CYP450 isoform interaction studies (predicted major metabolism via CYP3A4)

  • In vivo efficacy: Xenograft models for pharmacokinetic optimization (projected t₁/₂=2.3 h based on QSAR)

  • Structural analogs: Exploration of 5-position thiophene substituents to enhance blood-brain barrier penetration

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